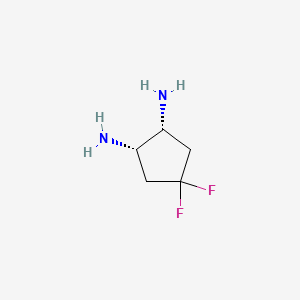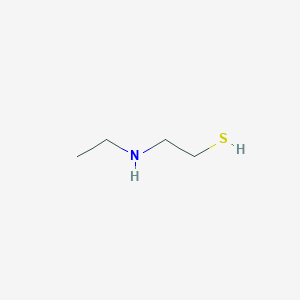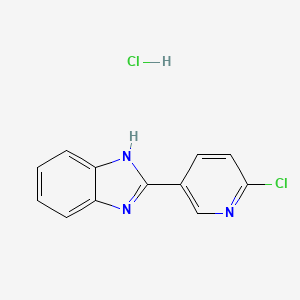
(1R,2S)-4,4-difluorocyclopentane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-4,4-difluorocyclopentane-1,2-diamine is a chiral compound with significant potential in various scientific fields. This compound features a cyclopentane ring substituted with two fluorine atoms at the 4-position and two amino groups at the 1- and 2-positions. The stereochemistry of the compound is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-4,4-difluorocyclopentane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Fluorination: Introduction of fluorine atoms at the 4-position can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1R,2S) enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with chiral acids and subsequent separation.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and amination processes, followed by efficient chiral resolution techniques to ensure high yield and purity of the desired enantiomer.
化学反应分析
Types of Reactions
(1R,2S)-4,4-difluorocyclopentane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-substituted derivatives.
科学研究应用
(1R,2S)-4,4-difluorocyclopentane-1,2-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties.
作用机制
The mechanism of action of (1R,2S)-4,4-difluorocyclopentane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The fluorine atoms and amino groups play a crucial role in the binding affinity and specificity of the compound towards its targets.
相似化合物的比较
Similar Compounds
(1R,2S)-2-bromocyclopentanol: Similar in stereochemistry but differs in functional groups.
(1R,2S)-2-phenylcyclopropanaminium: Shares the (1R,2S) configuration but has a different ring structure and functional groups.
Uniqueness
(1R,2S)-4,4-difluorocyclopentane-1,2-diamine is unique due to the presence of both fluorine atoms and amino groups on the cyclopentane ring, which imparts distinct chemical and biological properties
属性
分子式 |
C5H10F2N2 |
|---|---|
分子量 |
136.14 g/mol |
IUPAC 名称 |
(1R,2S)-4,4-difluorocyclopentane-1,2-diamine |
InChI |
InChI=1S/C5H10F2N2/c6-5(7)1-3(8)4(9)2-5/h3-4H,1-2,8-9H2/t3-,4+ |
InChI 键 |
YJBRVDQGZSWPGB-ZXZARUISSA-N |
手性 SMILES |
C1[C@H]([C@H](CC1(F)F)N)N |
规范 SMILES |
C1C(C(CC1(F)F)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl2-hydroxy-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B13512514.png)



![4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B13512543.png)







![Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B13512579.png)
